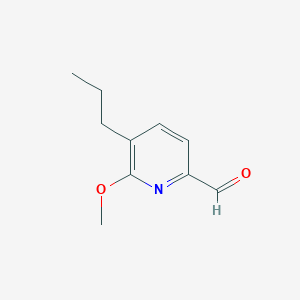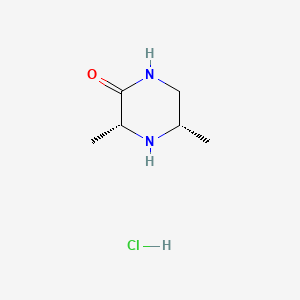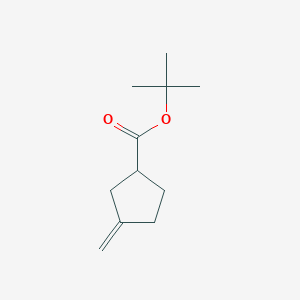![molecular formula C7H6BrN3 B13900207 7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine](/img/structure/B13900207.png)
7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a bromine atom at the 7th position and a methyl group at the 1st position. Imidazopyridines are known for their diverse biological activities and are considered promising candidates for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the imidazopyridine core . The bromine atom is then introduced via a halogenation reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of 7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different functional groups using reagents such as organometallic compounds in Suzuki or Buchwald-Hartwig cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The imidazopyridine core can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Buchwald-Hartwig Coupling: Employs palladium catalysts and amines.
Halogenation: Uses bromine or N-bromosuccinimide (NBS) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines with potential biological activities .
Applications De Recherche Scientifique
7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-imidazo[4,5-B]pyridine: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
7-Chloro-1-methyl-1H-imidazo[4,5-B]pyridine: Similar structure but with a chlorine atom instead of bromine, which can influence its properties.
7-Iodo-1-methyl-1H-imidazo[4,5-B]pyridine: Contains an iodine atom, which may result in different reactivity and biological effects.
Uniqueness
7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C7H6BrN3 |
|---|---|
Poids moléculaire |
212.05 g/mol |
Nom IUPAC |
7-bromo-1-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-10-7-6(11)5(8)2-3-9-7/h2-4H,1H3 |
Clé InChI |
QRMYUXDPGBDTQE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=NC=CC(=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-benzylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13900169.png)
![7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B13900176.png)
![methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B13900182.png)



![Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate](/img/structure/B13900192.png)

